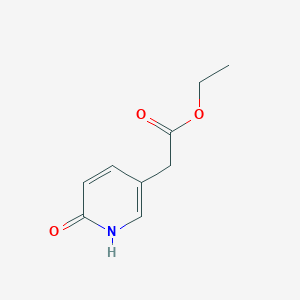

Ethyl 2-(6-hydroxypyridin-3-yl)acetate

Description

Ethyl 2-(6-hydroxypyridin-3-yl)acetate is an ester derivative of 6-hydroxynicotinic acid, featuring a pyridine ring substituted with a hydroxyl group at position 6 and an acetoxyethyl moiety at position 2. It is primarily utilized in pharmaceutical and biotechnology research as a building block for synthesizing bioactive molecules. Its commercial availability (e.g., CymitQuimica offers 1g for €479) underscores its relevance in drug development and chemical synthesis .

Properties

IUPAC Name |

ethyl 2-(6-oxo-1H-pyridin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)5-7-3-4-8(11)10-6-7/h3-4,6H,2,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOFHNGYXYCOHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CNC(=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(6-hydroxypyridin-3-yl)acetate can be synthesized through several synthetic routes. One common method involves the esterification of 6-hydroxypyridine-3-acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of ethyl 2-(6-hydroxypyridin-3-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-hydroxypyridin-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 6-oxo-pyridine-3-acetic acid derivatives.

Reduction: Formation of ethyl 2-(6-hydroxypyridin-3-yl)ethanol.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-(6-hydroxypyridin-3-yl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(6-hydroxypyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridine/Pyridinone Family

Ethyl (6-substituted-3(2H)-pyridazinon-2-yl)acetate Derivatives

- Structure: These compounds feature a pyridazinone ring (a six-membered ring with two adjacent nitrogen atoms) instead of a pyridine ring. Substituents at position 6 (e.g., aryl, alkyl groups) modulate biological activity.

- Synthesis: Prepared via hydrolysis of ethyl bromoacetate with substituted pyridazinones under basic conditions (K₂CO₃/acetone) .

- Bioactivity : Demonstrated potent analgesic and anti-inflammatory activities in preclinical studies .

Ethyl 6-Chloropyridine-3-acetate

- Structure : Chlorine substituent at position 6 instead of hydroxyl.

- Properties : Increased lipophilicity (logP ~0.89) due to the chloro group, which may improve membrane permeability but reduce solubility in aqueous media .

- Applications : Used as a pharmaceutical intermediate, particularly in agrochemicals .

2-(6-Methylpyridin-3-yl)acetic Acid

Heterocyclic Ester Derivatives

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate

- Structure : Benzofuran core with bromo and sulfinyl substituents.

- Crystal Structure : Stabilized by π-π interactions (3.814 Å) and C-H···O hydrogen bonds, similar to pyridine-based esters .

Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight | logP* | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|---|

| Ethyl 2-(6-hydroxypyridin-3-yl)acetate | C₉H₁₁NO₃ | 181.19 | ~0.5 | Moderate | Hydroxyl, Ester |

| Ethyl 6-Chloropyridine-3-acetate | C₉H₁₀ClNO₂ | 199.64 | 0.89 | Low | Chloro, Ester |

| 2-(6-Methylpyridin-3-yl)acetic Acid | C₈H₉NO₂ | 151.16 | 0.7 | High | Methyl, Carboxylic Acid |

| Ethyl (6-phenyl-3(2H)-pyridazinon-2-yl)acetate | C₁₄H₁₅N₂O₃ | 259.28 | 1.2 | Low | Pyridazinone, Ester |

*Predicted using XLogP3 .

Biological Activity

Ethyl 2-(6-hydroxypyridin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Profile

Chemical Structure:

- IUPAC Name: Ethyl 2-(6-hydroxypyridin-3-yl)acetate

- Molecular Formula: C₉H₉NO₃

- Molecular Weight: 179.17 g/mol

The biological activity of Ethyl 2-(6-hydroxypyridin-3-yl)acetate can be attributed to several mechanisms:

-

Enzyme Inhibition:

- The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

-

Receptor Binding:

- It may interact with various receptors, modulating their activity and leading to biological responses.

-

Anti-inflammatory Activity:

- Ethyl 2-(6-hydroxypyridin-3-yl)acetate exhibits potential anti-inflammatory properties by modulating immune responses and inhibiting pro-inflammatory mediators.

Biological Activities

The compound has been studied for various biological activities:

1. Anti-inflammatory Effects:

- In vitro studies demonstrated that Ethyl 2-(6-hydroxypyridin-3-yl)acetate can reduce cytokine levels and tissue inflammation, suggesting its potential use in treating inflammatory diseases.

2. Anticancer Properties:

- Research indicates that derivatives of pyridine compounds, including Ethyl 2-(6-hydroxypyridin-3-yl)acetate, show selective anti-proliferative activity against cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against multidrug-resistant acute myeloid leukemia cells .

3. Neuroprotective Effects:

- Some studies have suggested that this compound may possess neuroprotective properties, potentially useful in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Notable Research Findings

- Anti-inflammatory Studies:

- In a study focusing on the anti-inflammatory potential of similar compounds, it was found that they effectively reduced inflammation markers in cell culture models, indicating a promising therapeutic avenue for conditions like arthritis and other inflammatory disorders.

- Cytotoxicity Assessments:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.